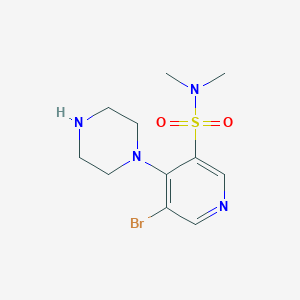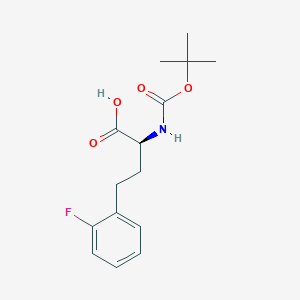
(S)-2-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-fluoro-D-homophenylalanine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for Boc-2-fluoro-D-homophenylalanine are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
Boc-2-fluoro-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Boc-2-fluoro-D-homophenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein structure and function, particularly in the field of proteomics.
Medicine: Investigated for its potential therapeutic applications, including its role as an impurity in the synthesis of Sitagliptin.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Boc-2-fluoro-D-homophenylalanine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, potentially altering their structure and function. The presence of the fluorine atom may influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Boc-D-homophenylalanine: Similar in structure but lacks the fluorine atom.
Boc-2-fluoro-L-homophenylalanine: The L-enantiomer of Boc-2-fluoro-D-homophenylalanine.
Boc-2-fluoro-D-phenylalanine: Similar structure but with a phenyl group instead of a homophenyl group .
Uniqueness
Boc-2-fluoro-D-homophenylalanine is unique due to the presence of the fluorine atom and the D-configuration, which can influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C15H20FNO4 |
|---|---|
分子量 |
297.32 g/mol |
IUPAC名 |
(2S)-4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChIキー |
QFXYXMWIFSVJSE-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



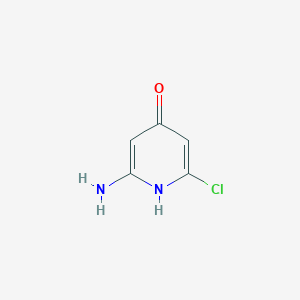
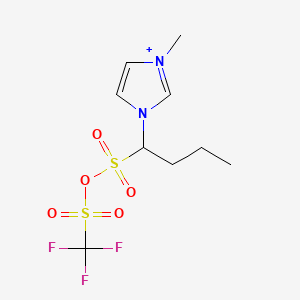

![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)

![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
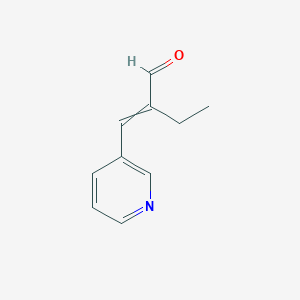
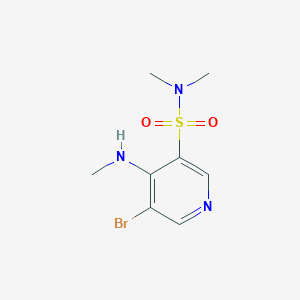
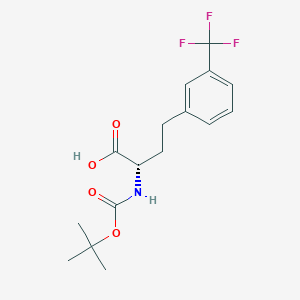
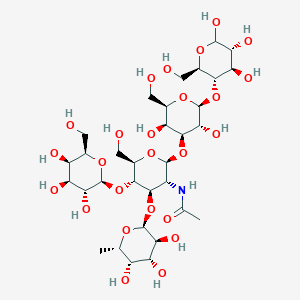
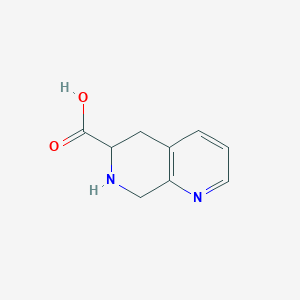
![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
